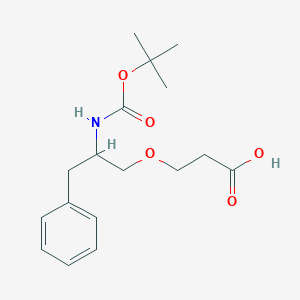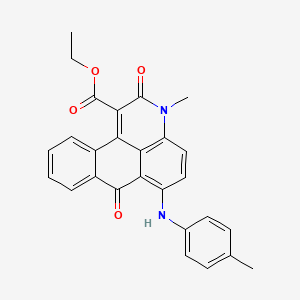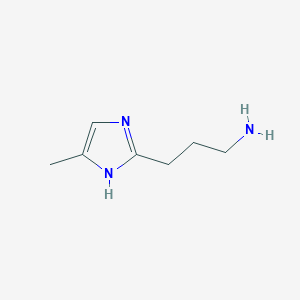
3-(2-((Tert-butoxycarbonyl)amino)-3-phenylpropoxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-((Tert-butoxycarbonyl)amino)-3-phenylpropoxy)propanoic acid is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((Tert-butoxycarbonyl)amino)-3-phenylpropoxy)propanoic acid typically involves the protection of amino acids with the tert-butoxycarbonyl group. One common method involves the reaction of an amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amino acid can then be further reacted with other reagents to introduce the phenylpropoxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-((Tert-butoxycarbonyl)amino)-3-phenylpropoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amino acids or esters.
Aplicaciones Científicas De Investigación
3-(2-((Tert-butoxycarbonyl)amino)-3-phenylpropoxy)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-((Tert-butoxycarbonyl)amino)-3-phenylpropoxy)propanoic acid involves its interaction with specific molecular targets. The Boc group protects the amino group during chemical reactions, allowing selective modifications at other sites. Upon removal of the Boc group, the free amine can participate in various biochemical processes. The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
- **3-(2-((Tert-butoxycarbonyl)amino)ethyl)disulfanyl)propanoic acid
- **3-((tert-butoxycarbonyl)((diethylcarbamoyl)oxy)amino)propanoic acid
- **3-[(tert-Butoxycarbonyl)amino]phenylboronic Acid
Uniqueness
3-(2-((Tert-butoxycarbonyl)amino)-3-phenylpropoxy)propanoic acid is unique due to its specific structure, which includes a phenylpropoxy group. This structural feature imparts distinct chemical properties and reactivity compared to other Boc-protected amino acids. The presence of the phenyl group can influence the compound’s interactions with biological targets and its overall stability .
Propiedades
Fórmula molecular |
C17H25NO5 |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropoxy]propanoic acid |
InChI |
InChI=1S/C17H25NO5/c1-17(2,3)23-16(21)18-14(12-22-10-9-15(19)20)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,21)(H,19,20) |
Clave InChI |
IGCXSSITXKLKHV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)COCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile](/img/structure/B13931630.png)









